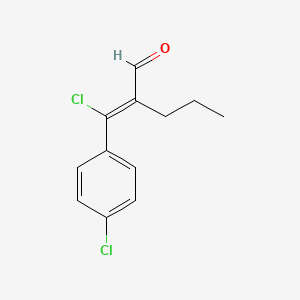
2-(Chloro(4-chlorophenyl)methylene)valeraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Phosphatidylserines are a class of phospholipids that play a crucial role in cell membrane structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphatidylserines can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One common method involves the enzymatic conversion of phosphatidylcholine to phosphatidylserine using phosphatidylserine synthase. This reaction typically occurs under mild conditions and requires the presence of calcium ions.
Industrial Production Methods
Industrial production of phosphatidylserines often involves the extraction from natural sources such as soybeans or bovine brain. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the desired phosphatidylserine fraction.
Análisis De Reacciones Químicas
Types of Reactions
Phosphatidylserines undergo several types of chemical reactions, including:
Oxidation: Phosphatidylserines can be oxidized to form various oxidized phospholipids.
Hydrolysis: They can be hydrolyzed by phospholipases to produce lysophosphatidylserine and free fatty acids.
Substitution: Phosphatidylserines can participate in substitution reactions where the serine head group is replaced by other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Various amino acids and functional groups can be introduced under mild acidic or basic conditions.
Major Products
Oxidized Phosphatidylserines: Formed through oxidation reactions.
Lysophosphatidylserine: Produced through hydrolysis.
Modified Phosphatidylserines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Phosphatidylserines have a wide range of applications in scientific research:
Chemistry: Used as model compounds to study membrane dynamics and interactions.
Biology: Play a role in cell signaling and apoptosis, making them valuable in cell biology research.
Medicine: Investigated for their potential in treating cognitive decline and neurodegenerative diseases.
Industry: Used in the formulation of dietary supplements and functional foods due to their cognitive benefits.
Mecanismo De Acción
Phosphatidylserines exert their effects primarily through their role in cell membranes. They are involved in:
Cell Signaling: Act as signaling molecules in apoptosis and other cellular processes.
Membrane Fluidity: Contribute to the fluidity and functionality of cell membranes.
Molecular Targets and Pathways: Interact with various proteins and enzymes involved in cell signaling pathways, including kinases and phosphatases.
Comparación Con Compuestos Similares
Phosphatidylserines can be compared with other phospholipids such as phosphatidylcholine and phosphatidylethanolamine:
Phosphatidylcholine: Similar in structure but has a choline head group instead of serine. It is more abundant in cell membranes but does not have the same signaling roles.
Phosphatidylethanolamine: Has an ethanolamine head group and is involved in membrane fusion and curvature but lacks the signaling functions of phosphatidylserines.
List of Similar Compounds
- Phosphatidylcholine
- Phosphatidylethanolamine
- Phosphatidylinositol
Phosphatidylserines are unique due to their specific role in cell signaling and apoptosis, which is not shared by other phospholipids.
Propiedades
Número CAS |
83706-49-4 |
|---|---|
Fórmula molecular |
C12H12Cl2O |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
(2Z)-2-[chloro-(4-chlorophenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12Cl2O/c1-2-3-10(8-15)12(14)9-4-6-11(13)7-5-9/h4-8H,2-3H2,1H3/b12-10- |
Clave InChI |
CMRGGSDHVDGWQE-BENRWUELSA-N |
SMILES isomérico |
CCC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |
SMILES canónico |
CCCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


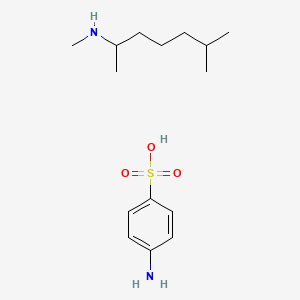

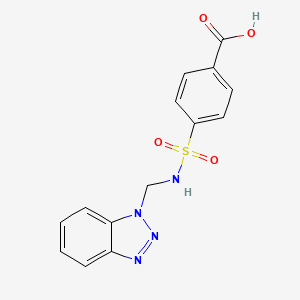

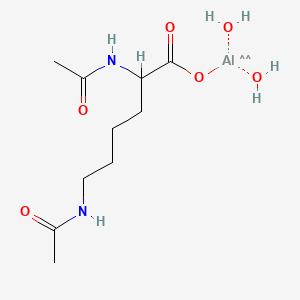
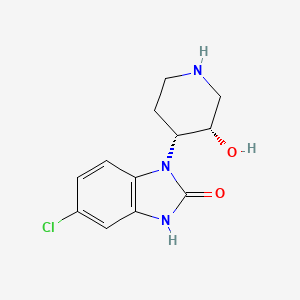

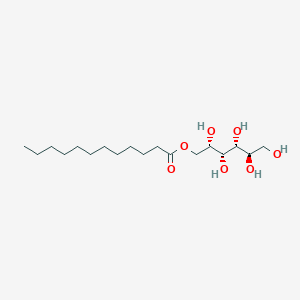

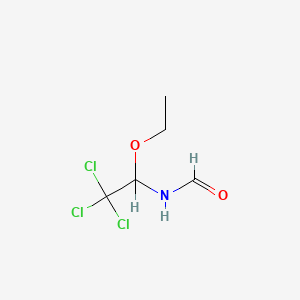
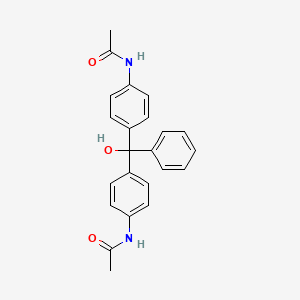

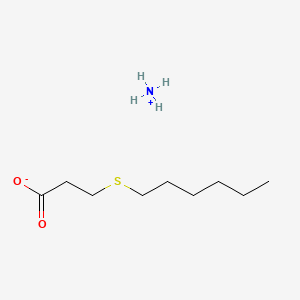
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
